5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Result of Action
Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities .
Action Environment
The stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph was studied and the behavior was followed by the relative fluorescence intensity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with methylsulfanyl and carbonitrile groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties, as derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in inhibiting tumor growth.
Industry: Utilized in the development of fluorescent probes and materials with specific photophysical properties
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a phenyl group instead of a methylsulfanyl group.
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine: Similar but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique chemical properties, such as increased reactivity towards oxidation and potential for forming sulfoxides and sulfones. This makes it distinct from other similar compounds and broadens its range of applications in various fields.
Properties
IUPAC Name |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-6-4-7(2)14-9(12-6)8(5-11)10(13-14)15-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCJQJCCRBGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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